![molecular formula C12H16N6O2S B5111538 3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5111538.png)
3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridazine derivatives involves complex reactions. El-Mariah et al. (2006) detail the synthesis of various pyridazinopyrazolotriazines through reactions involving hydrazides and carbon disulfide, leading to derivatives with antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). Similarly, Oishi et al. (1989) and Bhatt et al. (2016) describe the reactions of imidazopyridazines with nucleophiles to produce substituted derivatives, indicating the versatility in the synthesis of pyridazine compounds (Oishi, Yamada, Hayashi, Tanji, Miyashita, & Higashino, 1989); (Bhatt, Kant, & Singh, 2016).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives exhibits a range of functionalities, as indicated by various synthetic approaches. The work by Meurer et al. (1992) on substituted imidazopyrazines and by Lumma et al. (1983) on piperazinylimidazo[1,2-a]pyrazines highlights the structural diversity and potential for modification within the pyridazine framework (Meurer, Tolman, Chapin, Saperstein, Vicario, Zrada, & Maccoss, 1992); (Lumma, Randall, Cresson, Huff, Hartman, & Lyon, 1983).
Chemical Reactions and Properties
Pyridazine derivatives engage in a variety of chemical reactions. Deeb et al. (2004) demonstrate the antimicrobial activity of pyridazinopyrazolotriazines, emphasizing their potential in medical chemistry. The reactivity of these compounds with different nucleophiles and the subsequent formation of diverse derivatives further underline the chemical versatility of the pyridazine ring system (Deeb, El-Mariah, & Hosny, 2004).
properties
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-21(19,20)17-9-7-16(8-10-17)11-3-4-12(15-14-11)18-6-2-5-13-18/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBLCVRFGRYAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.